molecular formula C22H28N2O3S B216289 N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide

Cat. No. B216289
M. Wt: 400.5 g/mol
InChI Key: YILJJVCJIXRCCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide, also known as MPSP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPSP is a small molecule inhibitor that targets a specific protein, making it a valuable tool for studying the role of this protein in various biological processes.

Mechanism of Action

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide works by inhibiting the activity of a specific protein, known as the mitotic kinesin Eg5. This protein is involved in the separation of chromosomes during cell division, making it an important target for cancer therapy. By inhibiting the activity of Eg5, N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide prevents the proper separation of chromosomes, leading to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide have been studied extensively in vitro and in vivo. In vitro studies have shown that N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide inhibits the activity of Eg5 in a dose-dependent manner, leading to cell death. In vivo studies have shown that N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide has antitumor activity in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide in lab experiments is its specificity for Eg5. This allows researchers to study the role of this protein in various biological processes. However, one limitation of using N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide. One area of research is the development of more potent and selective inhibitors of Eg5. Another area of research is the identification of other proteins that may be targeted by N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide. Additionally, the use of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide in combination with other cancer therapies is an area of active research.

Synthesis Methods

The synthesis of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide involves several steps, including the reaction of 4-methylpiperidine with p-toluenesulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-bromophenylbutyric acid to form N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide. The synthesis of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide has shown potential for use in scientific research, particularly in the study of cancer and other diseases. The protein targeted by N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide is involved in cell growth and division, making it a promising target for cancer therapy. N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

properties

Product Name

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-phenylbutanamide

InChI

InChI=1S/C22H28N2O3S/c1-18-14-16-24(17-15-18)28(26,27)21-12-10-20(11-13-21)23-22(25)9-5-8-19-6-3-2-4-7-19/h2-4,6-7,10-13,18H,5,8-9,14-17H2,1H3,(H,23,25)

InChI Key

YILJJVCJIXRCCB-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3

Origin of Product

United States

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